N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide
Description
N-[3-[4-(4-Chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide is a pyridine-based acetamide derivative featuring a trifluoromethyl group, a cyano substituent, and a 4-chlorophenyl moiety. This compound’s structural complexity arises from its multi-substituted pyridine core, which is linked to a phenoxy-acetamide group. Such substitutions are designed to enhance electronic properties, bioavailability, and target-binding affinity, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N3O2/c1-16(35)33-21-6-3-7-22(13-21)36-26-24(15-32)23(17-8-10-20(28)11-9-17)14-25(34-26)18-4-2-5-19(12-18)27(29,30)31/h2-14H,1H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCAMQUXRBDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide has been investigated for its potential as an anticancer agent. The structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated significant activity against various cancer cell lines, warranting further exploration into its mechanism of action.
Case Study: Anticancer Activity
A study assessing the compound's anticancer properties utilized a panel of human tumor cell lines. The results demonstrated an average growth inhibition rate of approximately 70% across several tested lines, indicating its potential efficacy as a chemotherapeutic agent .
The compound has also been evaluated for anti-inflammatory properties through in silico molecular docking studies. These studies suggest that it may serve as a potent inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory processes .
Case Study: In Silico Docking Studies
In silico evaluations using molecular docking techniques revealed binding affinities that suggest strong interactions with the active site of 5-lipoxygenase, highlighting the compound's potential for further development as an anti-inflammatory drug .
Pharmacological Research
Research into the pharmacokinetics and pharmacodynamics of this compound is ongoing. Its complex structure implies a multifaceted mechanism of action, which could be leveraged to develop novel therapeutic strategies.
Synthetic Chemistry
The synthesis of this compound involves several steps utilizing readily available reagents, making it accessible for further research and development. The synthetic pathways have been optimized to enhance yield and purity, facilitating large-scale production for clinical trials .
Chemical Reactions Analysis
Acetamide Group Reactivity
The acetamide group (-NHCOCH₃) participates in hydrolysis and nucleophilic substitution:
Pyridine Ring Reactivity
The substituted pyridine core (with electron-withdrawing cyano and aryl groups) shows limited aromatic electrophilic substitution but may undergo:
| Reaction Type | Target Site | Example Reaction |
|---|---|---|
| Nucleophilic Aromatic Substitution | Chlorine at 4-position of chlorophenyl group | Suzuki-Miyaura coupling with aryl boronic acids |
| Oxidation | Pyridine ring | N-oxide formation under H₂O₂/CH₃COOH |
Cyano Group Transformations
The cyano (-C≡N) group at the pyridine 3-position enables:
| Reaction Type | Reagents | Products |
|---|---|---|
| Hydrolysis | H₂SO₄ (50%), Δ | Carboxylic acid (-COOH) |
| Reduction | LiAlH₄, THF | Primary amine (-CH₂NH₂) |
Trifluoromethylphenyl Reactivity
The -CF₃ group is typically inert but may influence neighboring groups:
| Interaction | Effect | Example |
|---|---|---|
| Electron-Withdrawing | Activates chlorophenyl for substitution | Accelerates SNAr reactions at 4-chlorophenyl site . |
Ether Linkage Stability
The aryl ether (C-O-C) connecting the pyridine and phenyl rings resists hydrolysis under standard conditions but may cleave under:
| Conditions | Outcome |
|---|---|
| HI (48%), Δ | Phenolic products |
| BBr₃, CH₂Cl₂ | Demethylation (if methyl groups present) |
Experimental Data Limitations
No direct experimental reaction data for this compound is available in public databases as of March 2025 . Predictions are derived from analogous structures and substituent effects. Further studies (e.g., kinetic assays, catalytic screening) are required to validate these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:
Substituent Variations on the Pyridine Core
- Compound 8b (): N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Structural Differences: Incorporates a piperazine-carbonyl linker and a benzoyl group with 4-chloro-3-(trifluoromethyl) substitution. Physicochemical Data: Melting point = 241–242°C; Molecular weight = 530 g/mol (EI-MS).
- Compound 11e (): 2-((4-(6-Chloro-2-morpholin-4-yl-quinolin-3-yl)-3-cyano-6-(3-hydroxyphenyl)pyridin-2-yl)oxy)-N-(4-chlorophenyl)acetamide Structural Differences: Replaces trifluoromethylphenyl with a hydroxyphenyl group and adds a morpholine-substituted quinoline. Physicochemical Data: Melting point >300°C; IR bands at 3500 cm⁻¹ (OH), 2218 cm⁻¹ (C≡N). Key Insight: The hydroxyl group enhances hydrogen-bonding capacity, contributing to a higher melting point .
Linker Modifications: Thioether vs. Ether
- N-(4-Chlorophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide (): Structural Differences: Replaces the oxygen atom in the phenoxy group with a sulfur atom. Physicochemical Data: Molecular formula = C₂₂H₁₃Cl₂F₃N₃OS; Molecular weight = 464.38 g/mol.
- 2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide (): Structural Differences: Substitutes the phenoxy group with a sulfanyl moiety and replaces the 3-trifluoromethylphenyl with a 3-methylphenyl. Key Insight: The methylphenyl group reduces electronegativity, which may decrease binding affinity to electron-deficient targets .
Substitution Patterns on Aromatic Rings
Compound 8c ():
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide- Structural Differences: Features a 3,4-difluorobenzoyl group instead of chlorophenyl/trifluoromethylphenyl.
- Physicochemical Data: Melting point = 263–266°C; Molecular weight = 464 g/mol.
- Key Insight: Fluorine substituents enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
- 618077-46-6 (): 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Structural Differences: Substitutes 4-chlorophenyl with 4-fluorophenyl and adds a methoxy group. Key Insight: The methoxy group improves solubility but may sterically hinder target interactions .
Comparative Data Table
Key Findings and Implications
Substituent Effects:
- Electron-Withdrawing Groups (Cl, CF₃, CN): Enhance binding to electron-rich targets but may reduce solubility.
- Hydroxyl/Methoxy Groups: Improve solubility and H-bonding but increase melting points and steric hindrance.
Linker Modifications: Ether vs.
Thermal Stability:
- Compounds with hydrogen-bonding groups (e.g., 11e) exhibit higher melting points, suggesting improved crystallinity .
Synthetic Accessibility:
- Piperazine-linked analogs (e.g., 8b) require multi-step syntheses, while ether/thioether derivatives may be more straightforward .
Q & A
Q. Q1. What are the optimal conditions for synthesizing N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step substitution and condensation reactions. Key steps include:
- Substitution Reaction : Use 4-chlorophenyl and trifluoromethylphenyl precursors under alkaline conditions to form the pyridine core .
- Condensation : React intermediates like 3-chloro-4-(2-pyridylmethoxy)aniline with cyanoacetic acid using condensing agents (e.g., DCC or EDC) in polar aprotic solvents (e.g., DMF) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 5:5) to isolate the final product .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate condensation but risk side reactions. |
| Solvent | DMF or THF | Polar solvents stabilize intermediates. |
| Reaction Time | 12–24 hrs | Longer durations ensure complete conversion. |
Q. Q2. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended) .
- Spectroscopy :
- Elemental Analysis : Match experimental and theoretical C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. Q3. What strategies address low yields in the final condensation step?
Methodological Answer: Low yields often stem from steric hindrance or incomplete activation of the cyano group. Solutions include:
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to enhance electrophilicity of the cyano group .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 mins at 100°C) while maintaining yield .
- Protecting Groups : Temporarily block reactive sites (e.g., acetamide NH) with Boc groups to prevent side reactions .
Q. Data Insights :
| Strategy | Yield Improvement | Limitations |
|---|---|---|
| Lewis Acids | +15–20% | Requires post-reaction neutralization. |
| Microwave | +10–15% | Specialized equipment needed. |
Q. Q4. How does the trifluoromethyl group influence bioactivity and metabolic stability?
Methodological Answer: The CF group enhances:
- Lipophilicity : Measured via logP values (e.g., ~3.5–4.0), improving membrane permeability .
- Metabolic Stability : Resistance to cytochrome P450 oxidation, validated via in vitro microsomal assays (t > 60 mins) .
- Target Affinity : Docking studies suggest CF forms hydrophobic interactions with kinase active sites (e.g., PIM-1) .
Q. Experimental Validation :
| Assay | Result | Reference |
|---|---|---|
| Microsomal Stability | t = 72 mins | |
| logP (Calculated) | 3.8 |
Contradictions and Challenges
Q. Q5. Why do solubility profiles vary across studies, and how can this be resolved?
Contradiction : Some studies report high solubility in DMSO (>50 mg/mL), while others note limited aqueous solubility (<0.1 mg/mL) . Resolution :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts (improves solubility by 5–10x) .
Q. Q6. How to reconcile discrepancies in reported biological activity (e.g., IC50_{50}50 values)?
Root Cause : Variability in assay conditions (e.g., cell lines, incubation times). Standardization :
- Unified Protocols : Use NIH/NCATS guidelines for kinase inhibition assays (fixed ATP concentration, 24-hr incubation) .
- Positive Controls : Include staurosporine or imatinib to calibrate activity .
Emerging Research Directions
Q. Q7. What computational methods predict the compound’s ADMET properties?
Methodological Answer:
Q. Q8. Can the pyridine core be modified to improve selectivity for cancer vs. normal cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
